molecular formula C17H17N3OS2 B5828613 9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B5828613
M. Wt: 343.5 g/mol
InChI Key: ZQVZONMXPPLIDC-UHFFFAOYSA-N
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Description

The compound 9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is a hybrid molecule combining a 2,3,4,9-tetrahydro-1H-carbazole core with a 5-methyl-1,3,4-thiadiazole moiety linked via a thioacetyl (-S-CO-) bridge. The tetrahydrocarbazole scaffold is a partially saturated derivative of carbazole, a heterocyclic aromatic system known for its biological relevance in pharmaceuticals, including antitumor, antiviral, and CNS-targeting agents . The 1,3,4-thiadiazole ring is a sulfur-containing heterocycle widely studied for its pharmacological properties, such as antimicrobial, antitumor, and anti-inflammatory activities .

Synthesis of such compounds typically involves condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example, analogous thiadiazole derivatives are synthesized by reacting 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide with aldehydes or ketones, followed by structural confirmation via NMR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-11-18-19-17(23-11)22-10-16(21)20-14-8-4-2-6-12(14)13-7-3-5-9-15(13)20/h2,4,6,8H,3,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVZONMXPPLIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Scientific Research Applications

Biological Activities

The incorporation of the thiadiazole ring into the carbazole structure enhances its biological properties. The following are notable applications:

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt their functions. For instance:

  • A derivative of 5-methyl-1,3,4-thiadiazole was shown to possess antibacterial effects against various strains of bacteria .

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells:

  • Thiadiazole derivatives have been reported to exhibit cytotoxicity against breast and lung cancer cell lines .

Anticonvulsant Activity

The potential anticonvulsant effects of thiadiazole derivatives have been explored in various studies. The mechanism is believed to involve modulation of neurotransmitter systems:

  • Compounds similar to 9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the final product. Characterization methods such as NMR and IR spectroscopy are commonly used to confirm the structure.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry investigated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced the antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In another study focused on anticancer applications, derivatives of thiadiazole were synthesized and tested against various cancer cell lines. The results showed that certain compounds induced cell cycle arrest and apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Carbazole Derivatives with 1,3,4-Oxadiazole Moieties

A closely related compound, 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, replaces the thiadiazole with a 1,3,4-oxadiazole ring. The oxadiazole is a bioisostere of thiadiazole, differing by an oxygen atom instead of sulfur.

  • Biological Activity : The oxadiazole derivative exhibits antibacterial and antifungal activity, with compounds 4b, 4d, and 4e showing significant inhibition against Staphylococcus aureus and Escherichia coli .

Antitumor 1,3,4-Thiadiazole Derivatives

Compound 9b (ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) is a 1,3,4-thiadiazole derivative with demonstrated antitumor activity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, showing IC50 values of 2.94 µM and 3.4 µM, respectively .

  • Structural Similarity : Both compounds share the 1,3,4-thiadiazole ring, but the target compound’s tetrahydrocarbazole core may confer distinct binding interactions compared to 9b’s triazole-phenyl substituents.
  • Activity Insight : The thiadiazole ring’s sulfur atom likely contributes to electron-deficient properties, facilitating interactions with biological targets like enzymes or DNA .

Tetrahydrocarbazole-Based Herbicides

Derivatives such as 6-chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole (compound 15a) and 6-chloro-2,3,4,9-tetrahydro-1H-carbazole (compound 3b) exhibit herbicidal activity by interfering with plant growth pathways .

  • Core Structure Comparison : The tetrahydrocarbazole core is shared, but the target compound’s thiadiazole-thioacetyl substituent replaces the chloro-nitro groups in 15a.
  • Functional Implications : The thiadiazole moiety may redirect activity from herbicidal to antimicrobial or antitumor applications, highlighting the role of substituents in modulating biological effects .

Thiadiazole-Hydrazone Derivatives with CNS Activity

Compounds like 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide derivatives exhibit central nervous system (CNS) activity, reducing anxiety and depression in murine models .

  • Linkage Comparison : The target compound’s thioacetyl bridge differs from the hydrazone (-NH-N=CH-) linkages in these derivatives.
  • Pharmacological Inference : While both structures include thiadiazole-thio groups, the carbazole core in the target compound may enhance CNS penetration due to its aromaticity and planar structure .

Structural and Pharmacological Data Table

Compound Class Core Structure Key Substituent Biological Activity IC50 or MIC Values Reference
Target Compound Tetrahydrocarbazole 5-Methyl-1,3,4-thiadiazole-thioacetyl Hypothesized antitumor/CNS Not reported
1,3,4-Oxadiazole-carbazole Carbazole 2-Methyl-1,3,4-oxadiazole Antibacterial/Antifungal MIC: 4b, 4d, 4e (12.5–25 µg/mL)
Antitumor Thiadiazole (9b) 4,5-Dihydro-1,3,4-thiadiazole Ethylidene-hydrazono-phenyl Antitumor (HepG2, MCF-7) 2.94 µM (HepG2), 3.4 µM (MCF-7)
Tetrahydrocarbazole Herbicides Tetrahydrocarbazole Chloro-nitro Herbicidal Not quantified
Thiadiazole-Hydrazone Thiadiazole Hydrazone Anxiolytic/Depressant Significant at 10–30 mg/kg (mice)

Biological Activity

The compound 9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole framework integrated with a thiadiazole moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. The incorporation of the 1,3,4-thiadiazole ring is known to enhance pharmacological properties due to its diverse biological activities.

Chemical Structure

The chemical structure can be represented as follows:

C15H16N2S2\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}_2

This structure features a carbazole core with a thiadiazole substituent that is believed to contribute significantly to its biological efficacy.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. Various derivatives have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines.

  • Case Study Findings :
    • A study demonstrated that 1,3,4-thiadiazole derivatives showed promising activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values as low as 0.28 µg/mL .
    • Another investigation highlighted that certain thiadiazole derivatives exhibited higher inhibitory activities against the MDA-MB-231 cell line compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMDA-MB-2313.3
Compound II (thiadiazole derivative)MCF-70.28
Compound I (thiadiazole derivative)A5490.52

Anticonvulsant Activity

The anticonvulsant potential of compounds featuring the thiadiazole moiety has been extensively studied. These compounds are often evaluated using models such as maximal electroshock seizure (MES) and pentylenetetrazol (PTZ).

  • Research Insights :
    • In vivo studies indicated that certain thiadiazole derivatives provided significant protection against seizures in animal models. For instance, a derivative demonstrated an 80% protection rate at a dosage of 100 mg/kg in PTZ tests .
    • The structure–activity relationship (SAR) analysis revealed that lipophilicity plays a crucial role in enhancing anticonvulsant activity .

Table 2: Anticonvulsant Efficacy of Thiadiazole Derivatives

CompoundModelDosage (mg/kg)Protection (%)Reference
Thiadiazole derivative AMES10066.67
Thiadiazole derivative BPTZ10080

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various molecular targets:

  • Anticancer Mechanism : Thiadiazoles may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest these compounds can effectively bind to targets such as dihydrofolate reductase (DHFR), disrupting essential metabolic processes in cancer cells .
  • Anticonvulsant Mechanism : The anticonvulsant effects are believed to arise from modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels . This dual mechanism enhances neuronal stability and reduces seizure susceptibility.

Q & A

Basic: What are the optimal synthetic routes for 9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole?

Methodological Answer:
The synthesis involves modular steps, such as:

  • Step 1: Preparation of the carbazole core via cyclization of indole derivatives under acidic conditions.
  • Step 2: Thiadiazole-thioacetyl group introduction via nucleophilic substitution or 1,3-dipolar cycloaddition (e.g., using Cu-catalyzed "click" chemistry for triazole intermediates) .
  • Optimization: Use statistical design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a Central Composite Design (CCD) can reduce trial runs while maximizing yield .

Key Data:

  • Reaction yields improve with polar aprotic solvents (DMF, DMSO) due to better solubility of intermediates.
  • Catalysts like CuI enhance regioselectivity in cycloadditions .

Basic: How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals for the carbazole aromatic protons (δ 6.5–8.5 ppm) and the thiadiazole methyl group (δ 2.5–3.0 ppm).
  • 2D ¹H-¹⁵N HMBC: Critical for verifying nitrogen connectivity in the thiadiazole and carbazole rings. For example, cross-peaks between the thiadiazole sulfur-bound nitrogen (δ ~300 ppm) and adjacent protons confirm regiochemistry .
  • Elemental Analysis: Validate purity by matching experimental vs. calculated C, H, N, S percentages (e.g., %N deviation < 0.3%) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Focus on the thiadiazole-thioacetyl moiety as a hydrogen bond acceptor .
  • Quantum Chemical Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects (e.g., electron-withdrawing groups on thiadiazole improving electrophilicity) .
  • ADMET Prediction: Employ SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., logP < 5 for blood-brain barrier penetration) .

Example Finding: Derivatives with para-fluoro substituents on the carbazole show higher predicted binding scores to EGFR kinase (ΔG = −9.2 kcal/mol) .

Advanced: How to resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

  • Comparative SAR Analysis: Systematically vary substituents (e.g., methyl vs. bromo on thiadiazole) and correlate with activity trends using heatmaps.
  • In Vitro/In Silico Cross-Validation: For inconsistent IC₅₀ values, validate via kinase inhibition assays paired with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • Meta-Analysis: Aggregate data from structurally related compounds (e.g., carbazole-thiadiazole hybrids) to identify outliers due to assay variability (e.g., cell line-specific responses) .

Advanced: What strategies improve regioselectivity in functionalizing the carbazole core?

Methodological Answer:

  • Directing Groups: Introduce temporary groups (e.g., boronic esters) at C-3/C-6 positions to steer electrophilic substitution .
  • Microwave-Assisted Synthesis: Enhances selectivity in SNAr reactions (e.g., 120°C, 30 min) by reducing side reactions .
  • Steric Maps: Generate steric hindrance maps (using Molsoft) to predict reactive sites. For example, bulky substituents at C-9 reduce reactivity at adjacent positions .

Advanced: How to analyze reaction mechanisms for thiadiazole-thioacetyl conjugation?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-S bond formation).
  • DFT Calculations: Map energy profiles for possible pathways (e.g., radical vs. polar mechanisms). For instance, a polar pathway via thiolate intermediate is favored (ΔG‡ = 18.2 kcal/mol) .
  • Trapping Experiments: Use TEMPO to detect radical intermediates during Cu-catalyzed coupling .

Advanced: What experimental and computational tools validate heterogeneous catalysis in scaled-up synthesis?

Methodological Answer:

  • In Situ FTIR: Monitor reaction progress by tracking carbonyl (C=O) and thiol (S-H) peaks.
  • Process Simulation: Aspen Plus models can optimize batch reactor conditions (e.g., residence time, heat transfer) for reproducibility at >1 kg scale .
  • Catalyst Recycling Tests: Assess Pd/C or Cu nanoparticle stability over 5 reaction cycles (e.g., yield drop <5% indicates robustness) .

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